molecular formula C22H17N3O6 B3905729 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3905729
M. Wt: 419.4 g/mol
InChI Key: BWKRNUTUDCIQMG-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This particular compound features a benzoxazole moiety, a hydroxyphenyl group, an ethoxy group, and a nitrobenzamide group, making it a molecule of interest for its potential pharmacological and chemical properties.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6/c1-2-30-20-10-7-13(11-17(20)25(28)29)21(27)23-14-8-9-18(26)15(12-14)22-24-16-5-3-4-6-19(16)31-22/h3-12,26H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKRNUTUDCIQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The ethoxy group can be substituted by other nucleophiles under appropriate conditions, such as using sodium ethoxide (NaOEt) in ethanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acetic acid.

    Substitution: Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. Benzoxazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its specific functional groups, may interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, benzoxazole derivatives are used as fluorescent probes, dyes, and materials for optoelectronic devices . The compound’s photophysical properties, such as fluorescence, make it useful in the development of sensors and imaging agents.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The benzoxazole moiety can bind to enzyme active sites or receptor binding sites, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound, known for its broad spectrum of biological activities.

    2-Aminophenol Derivatives: Compounds like 2-aminophenol, which serve as precursors for benzoxazole synthesis.

    Nitrobenzamides: Compounds with nitrobenzamide groups, known for their pharmacological properties.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring, hydroxyphenyl group, ethoxy group, and nitrobenzamide group in a single molecule allows for diverse interactions and applications, setting it apart from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide
Reactant of Route 2
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N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-ethoxy-3-nitrobenzamide

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